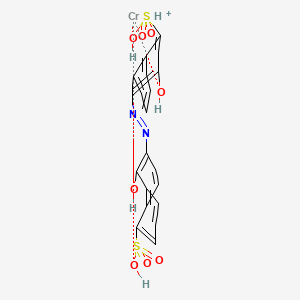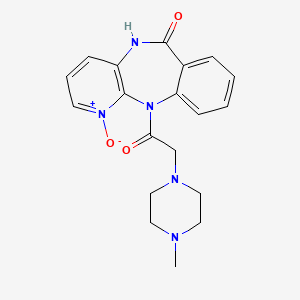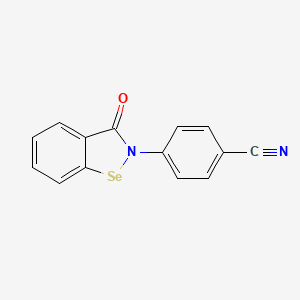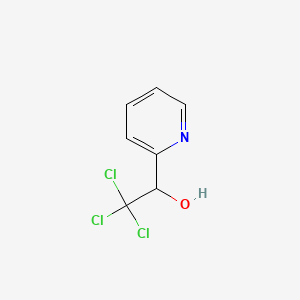
alpha-(Trichloromethyl)-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trichloromethyl)-2-pyridinemethanol is an organic compound characterized by a trichloromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trichloromethyl)-2-pyridinemethanol typically involves the reaction of 2-pyridinemethanol with trichloromethyl reagents under controlled conditions. One common method is the chlorination of 2-pyridinemethanol using trichloromethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures consistent product quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trichloromethyl)-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields methyl-substituted pyridines.
Substitution: Results in various substituted pyridinemethanols depending on the nucleophile used.
Scientific Research Applications
Alpha-(Trichloromethyl)-2-pyridinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-(Trichloromethyl)-2-pyridinemethanol involves its interaction with specific molecular targets The trichloromethyl group can form reactive intermediates that interact with enzymes and other proteins, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-(trichloromethyl)-, acetate: Similar in structure but with an acetate group instead of a hydroxyl group.
Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
Alpha-(Trichloromethyl)-2-pyridinemethanol is unique due to the presence of both a trichloromethyl group and a pyridine ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
80673-02-5 |
|---|---|
Molecular Formula |
C7H6Cl3NO |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H6Cl3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H |
InChI Key |
VQQUQMTWROHDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
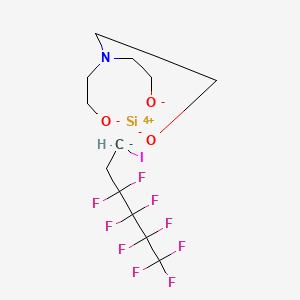
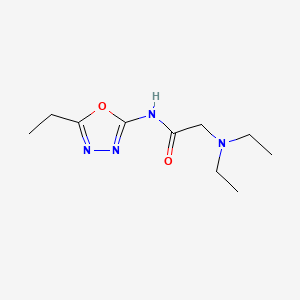
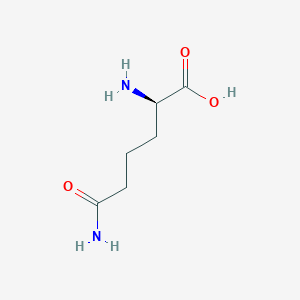
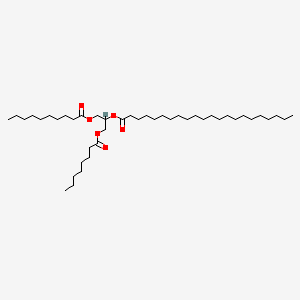
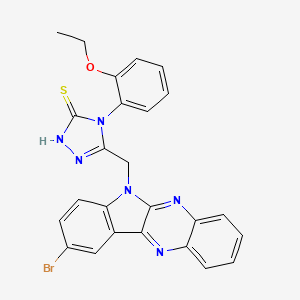
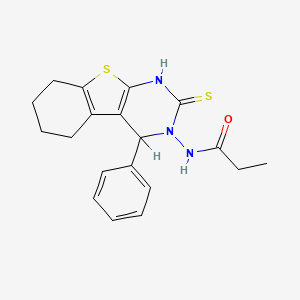
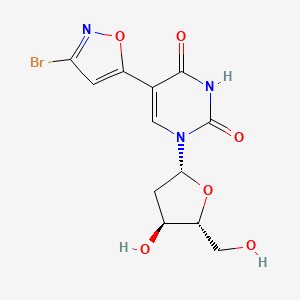
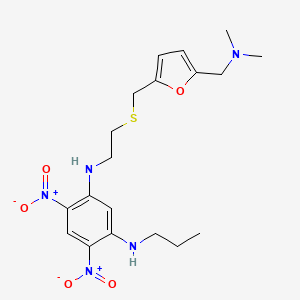
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
